AMBERLITE XAD-16
Description
Properties
CAS No. |
104219-63-8 |
|---|---|
Molecular Formula |
C7H9F3O |
Origin of Product |
United States |
General Overview of Macroporous Resins in Chemical and Biochemical Separations
Macroporous resins are a class of synthetic polymers characterized by their unique physical structure, which consists of a network of large pores, providing a high internal surface area. researchgate.netpurolite.com Unlike gel-type resins, which have a more homogeneous structure, macroporous resins possess a heterogeneous architecture with both a continuous polymer phase and a continuous pore phase. yizimg.com This structure imparts excellent physical and chemical stability, allowing them to be used in a variety of solvents and across a wide pH range without significant swelling or degradation. dupont.comdupont.com
The primary mechanism of separation using non-ionic macroporous resins is adsorption, driven by hydrophobic interactions and van der Waals forces. dupont.com The large, accessible surface area and specific pore size distribution allow for the selective binding of molecules from a liquid or gaseous phase. sigmaaldrich.com In chemical and biochemical separations, these resins are invaluable for processes such as:
Purification of Natural Products: Isolating and enriching bioactive compounds like flavonoids, alkaloids, and polyphenols from crude plant extracts. mdpi.comnih.gov
Recovery of Pharmaceuticals: Capturing and purifying antibiotics, vitamins, and steroids from fermentation broths and reaction mixtures. dupont.comthermofisher.com
Environmental Remediation: Removing organic pollutants, such as phenols and pesticides, from water sources. yizimg.comresearchgate.net
Enzyme Immobilization: Providing a solid support for enzymes, which enhances their stability and allows for their reuse in biocatalytic processes. dupont.comuj.edu.pl
The selection of a specific macroporous resin depends on factors like the polarity of the target molecule, its molecular weight, and the composition of the matrix from which it is being separated. sigmaaldrich.comresearchgate.net The ability to tailor the resin's properties, such as pore size and surface chemistry, makes them a versatile platform for a multitude of separation challenges. scirp.org
Historical Context and Evolution of Amberlite Xad 16 in Adsorption Science
The AMBERLITE XAD series of resins were developed by Rohm and Haas Company as nonionic, macroporous polymeric adsorbents. These materials were engineered to overcome some of the limitations of traditional adsorbents like activated carbon, offering better selectivity and easier regeneration. The XAD resins are primarily based on copolymers of styrene-divinylbenzene or acrylic esters. nih.govresearchgate.net
AMBERLITE XAD-16, a styrene-divinylbenzene based resin, was developed to provide a high surface area and a pore size distribution suitable for the adsorption of low to medium molecular weight organic compounds. yizimg.comsigmaaldrich.com It was positioned as a general-purpose resin with broad applicability. yizimg.com Early research and applications focused on its ability to adsorb hydrophobic molecules from polar solvents and volatile organic compounds from vapor streams. yizimg.comdupont.com Over time, its use expanded significantly as researchers recognized its potential in more specialized applications.
A key area of evolution has been the functionalization of the this compound backbone. acs.org While the native resin is non-ionic and hydrophobic, researchers have chemically modified its surface to introduce specific functional groups. acs.orgacs.orgrsc.org This has led to the development of chelating resins capable of selectively binding metal ions for environmental monitoring and remediation. nih.govacs.orgrsc.org For instance, functionalization with groups like p-aminobenzene sulfonic acid or salicylanilide (B1680751) has created resins with high affinity for heavy metals such as copper, lead, and cadmium. rsc.orgscience.gov This ability to serve as a robust scaffold for chemical modification has cemented this compound's role as a foundational material in the ongoing development of advanced separation media.
Fundamental Adsorption and Desorption Phenomena on Amberlite Xad 16 Surfaces
Adsorption Isotherm Modeling and Equilibrium Studies
Adsorption isotherm modeling and equilibrium studies are crucial for understanding the interaction between an adsorbate and AMBERLITE XAD-16 at a constant temperature. These studies describe how adsorbate molecules distribute themselves between the liquid phase and the solid surface of the resin at equilibrium. Various isotherm models are applied to experimental data to elucidate the adsorption mechanisms and determine key parameters such as adsorption capacity and affinity.
Langmuir Isotherm Model Applications
The Langmuir isotherm model is a theoretical construct that describes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It assumes that once a site is occupied by an adsorbate molecule, no further adsorption can occur at that site. The application of the Langmuir model to adsorption data on this compound provides insights into the nature of the adsorption process.
Studies investigating the adsorption of various substances onto this compound have frequently applied the Langmuir model. For the sorption of Gold(III) ions on impregnated this compound, the Langmuir isotherm was found to be the best-fit model, indicated by high linear regression correlation coefficients (above 0.999). fishersci.dk This suggests the formation of a monolayer of Au(III) ions on the sorbent surface. fishersci.dk The calculated maximum sorption capacities from the Langmuir isotherm were in close agreement with experimental values. fishersci.dk
Similarly, the adsorption of methylene (B1212753) blue (MB) on this compound showed good agreement with the Langmuir isotherm, with an R-squared value over 0.99, suggesting a monolayer adsorption process. fishersci.se In the case of 2,4,6-trinitrophenol (TNP) adsorption by this compound, the Langmuir isotherm also provided good results with R-squared values around 0.99 at different temperatures. wikipedia.orgciteab.com This indicates that the Langmuir model is well-suited for describing the equilibrium adsorption of TNP on this resin. wikipedia.orgciteab.com
For the adsorption of vancomycin (B549263) on this compound, the experimental data best fitted the Langmuir isotherm, allowing for the determination of the maximum adsorption capacity. wikipedia.orgfishersci.ca Studies on the adsorption of anthocyanins from muscadine pomace extract also indicated that the experimental data fitted best to the Langmuir isotherm model for AMBERLITE XAD-16N. fishersci.at The Langmuir model has also been applied to describe the adsorption of palladium(II) and rhodium(III) ions on functionalized or modified this compound resins, often showing good concordance with experimental data and allowing for the determination of maximum adsorption capacities. wikipedia.orgguidetopharmacology.orgfishersci.be
The consistent applicability of the Langmuir model in these diverse studies suggests that, for many adsorbates on this compound, the adsorption process involves the formation of a monolayer on the resin surface. The separation factor (R_L), derived from the Langmuir model, has been used to confirm the favorability of the adsorption process, with values typically falling between 0 and 1. fishersci.dkfishersci.com
Here is a table summarizing some Langmuir isotherm parameters reported for this compound with different adsorbates:
| Adsorbate | Temperature (K) | q_max (mg/g or other units) | R² | Source |
| Au(III) (impregnated) | Not specified | 147.91 (mg/g) | 0.9995 | fishersci.dk |
| Au(III) (impregnated) | Not specified | 149.66 (mg/g) | 0.9996 | fishersci.dk |
| Methylene blue | Not specified | Not specified | > 0.99 | fishersci.se |
| 2,4,6-trinitrophenol | 298 | Not specified | ~ 0.99 | wikipedia.orgciteab.com |
| 2,4,6-trinitrophenol | 308 | Not specified | ~ 0.99 | wikipedia.orgciteab.com |
| 2,4,6-trinitrophenol | 318 | Not specified | ~ 0.99 | wikipedia.orgciteab.com |
| Palladium(II) (functionalized) | Not specified | 8 (mg/g) | Not specified | wikipedia.org |
| Rh(III) (modified XAD-4, relevant for comparison) | Not specified | 4.842 (mg/g) | > 0.998 | fishersci.be |
| Vancomycin | Not specified | 53.76 ( kg/m ³ resin) | Best fit | wikipedia.orgfishersci.ca |
| Naringenin (B18129) | Not specified | ~19 (mg/g wet) (aqueous) | Not specified | wikipedia.org |
| trans-resveratrol | Not specified | Not specified (depends on ethanol (B145695) %) | Not specified | wikipedia.org |
Freundlich Isotherm Model Applications
The Freundlich isotherm model is an empirical model that describes multilayer adsorption on heterogeneous surfaces. It is characterized by the parameters K_f, which is related to the adsorption capacity, and n, which indicates the adsorption intensity or surface heterogeneity.
The Freundlich model has also been widely applied to analyze adsorption data on this compound. For the sorption of Gold(III) ions on impregnated this compound, the Freundlich model was applied alongside the Langmuir and Temkin models. fishersci.dk While Langmuir was the best fit in this case, the Freundlich model still provides a description of the adsorption process. fishersci.dk
Studies on the adsorption of methylene blue (MB) on this compound also correlated experimental data with the Freundlich isotherm model. fishersci.se For the adsorption of 2,4,6-trinitrophenol (TNP), the Freundlich isotherm was applied to the experimental data, although the Langmuir isotherm showed a better fit. wikipedia.orgciteab.com
In the adsorption of phenol (B47542) by this compound, the Freundlich isotherm showed an R-squared value of 0.95, indicating that this model could describe the adsorption on XAD-16. wikipedia.org The value of n for phenol adsorption on XAD-16 was reported as 1.507, which represents a favorable adsorption. wikipedia.org The adsorption capacity K_f value for XAD-16 was reported as 0.723. wikipedia.org
The Freundlich isotherm model was also applied to describe the adsorption of alizarin (B75676) onto this compound, and in some comparative studies with other XAD resins, the Freundlich model provided the best fit for certain adsorbates on related XAD types, suggesting the potential for multilayer adsorption or heterogeneous surface interactions on XAD-16 depending on the adsorbate. charchem.org The adsorption isotherm data for palladium on functionalized this compound also fitted well with both Langmuir and Freundlich models. wikipedia.org Similarly, for rhodium(III) adsorption on modified AMBERLITE XAD-4 (relevant for comparison), the experimental isotherm was in good concordance with both Langmuir and Freundlich models. guidetopharmacology.orgfishersci.be
Here is a table summarizing some Freundlich isotherm parameters reported for this compound with different adsorbates:
| Adsorbate | Temperature (K) | K_f (mg/g (L/mg)^1/n) | n | R² | Source |
| Phenol | Room temp | 0.723 | 1.507 | 0.95 | wikipedia.org |
| Cu(II) (on Amberjet 1500H, relevant for comparison) | Not specified | 22.3408 | 0.4226 | 0.9662 | americanelements.com |
| Cu(II) (on Ambersep 252H, relevant for comparison) | Not specified | 24.344 | 0.5 | 0.9819 | americanelements.com |
| Cu(II) (on modified XAD-2, relevant for comparison) | 20 | 2.196 | 1.58 | 0.9609 | fishersci.be |
| Cu(II) (on modified XAD-2, relevant for comparison) | 30 | 4.632 | 2.26 | 0.9934 | fishersci.be |
| Cu(II) (on modified XAD-2, relevant for comparison) | 40 | 5.565 | 2.07 | 0.9735 | fishersci.be |
Temkin and Redlich-Peterson Isotherm Model Evaluations
Beyond the widely used Langmuir and Freundlich models, the Temkin and Redlich-Peterson isotherms are also applied to evaluate adsorption equilibrium data on this compound. The Temkin isotherm considers the effects of indirect adsorbate-adsorbate interactions on adsorption and suggests that the heat of adsorption decreases linearly with increasing surface coverage. The Redlich-Peterson isotherm is a three-parameter model that combines features of both Langmuir and Freundlich isotherms and can reduce to either model under certain conditions.
Studies on the sorption of Gold(III) ions on impregnated this compound included fitting the experimental data to the Temkin isotherm model. fishersci.dk While not the best fit compared to Langmuir in this specific study, the application of the Temkin model provides an alternative perspective on the adsorption energy distribution. fishersci.dk
The adsorption of phenol by this compound was also investigated using the Temkin isotherm model. wikipedia.org The evaluation of the Temkin model helps in understanding the heat of adsorption and adsorbate-adsorbate interactions during the process. wikipedia.org
The Redlich-Peterson isotherm model has been applied to analyze the equilibrium data for the adsorption of rhodium(III) on modified AMBERLITE XAD-4 (relevant for comparison). guidetopharmacology.orgfishersci.be This model, with its ability to represent both homogeneous and heterogeneous adsorption systems, can provide a more comprehensive description of the adsorption equilibrium in some cases. fishersci.be In studies involving other adsorbents, the Redlich-Peterson isotherm has also been used to analyze metal ion sorption, providing parameters that describe the adsorption behavior. americanelements.comfishersci.besensus.org The evaluation of these models, along with Langmuir and Freundlich, allows for a more thorough understanding of the adsorption mechanisms on this compound.
Here is a table summarizing some Temkin and Redlich-Peterson isotherm parameters reported for this compound or relevant comparative adsorbents:
| Model | Adsorbate | Temperature (K) | Parameters | R² | Source |
| Temkin | Au(III) (impregnated) | Not specified | Not specified in snippet | Not specified | fishersci.dk |
| Temkin | Phenol | Room temp | Not specified in snippet | Not specified | wikipedia.org |
| Temkin | Rh(III) (modified XAD-4, relevant for comparison) | Not specified | Not specified in snippet | Not specified | fishersci.be |
| Temkin | Cu(II) (on Amberjet 1500H, relevant for comparison) | Not specified | B=4.7036, A=95.031 L/g | 0.9821 | americanelements.com |
| Temkin | Cu(II) (on Ambersep 252H, relevant for comparison) | Not specified | B=3.2975, A=149.053 L/g | 0.8694 | americanelements.com |
| Temkin | Cu(II) (on modified XAD-2, relevant for comparison) | 20 | A=0.348 L/g, B=8.941 J/mol, b=272.59 J/mol | 0.9686 | fishersci.be |
| Temkin | Cu(II) (on modified XAD-2, relevant for comparison) | 30 | A=0.792 L/g, B=7.049 J/mol, b=357.56 J/mol | 0.9515 | fishersci.be |
| Temkin | Cu(II) (on modified XAD-2, relevant for comparison) | 40 | A=0.847 L/g, B=9.366 J/mol, b=277.98 J/mol | 0.9329 | fishersci.be |
| Redlich-Peterson | Rh(III) (modified XAD-4, relevant for comparison) | 293 | A, B, g values specified in source fishersci.be | High R² | fishersci.be |
| Redlich-Peterson | Cu(II) (on Amberjet 1500H, relevant for comparison) | Not specified | KR=294.12 L/g, aR=14.32 L/mg, β=0.5 | 0.9806 | americanelements.com |
| Redlich-Peterson | Cu(II) (on Ambersep 252H, relevant for comparison) | Not specified | KR=68.4932 L/g, aR=3.1219 L/mg, β=0.2 | 0.9664 | americanelements.com |
| Redlich-Peterson | Cu(II) (on modified XAD-2, relevant for comparison) | Not specified | g=1.03, B=0.025 dm³/mg, A=1.25 dm³/g | 0.9929 | fishersci.be |
Multi-Component Adsorption Equilibrium Analysis
Multi-component adsorption equilibrium analysis on this compound examines the simultaneous adsorption of two or more substances from a mixture. This is particularly relevant for applications involving complex solutions, such as environmental remediation or the purification of natural extracts. The presence of multiple components can lead to competitive adsorption, where different molecules compete for the available adsorption sites on the resin surface, potentially affecting the adsorption capacity and selectivity for each component.
While detailed multi-component equilibrium data for this compound is not extensively provided in the immediate search results, one source mentions multi-component adsorption results obtained on several tested resins, including XAD16N. guidetopharmacology.org This study involved calculating the selectivity over ethanol for each tested component and resin. guidetopharmacology.org The results indicated that XAD16N was an optimal resin for the selective removal of higher alcohols. guidetopharmacology.org This highlights the capability of this compound (and its variants like XAD16N) to exhibit selectivity in the adsorption of certain compounds from mixtures, which is a critical aspect in separation and purification processes. Further multi-component studies would involve analyzing the equilibrium concentrations of each component in the liquid and solid phases and potentially applying multi-component isotherm models to describe the competitive interactions.
Adsorption Kinetic Investigations and Rate-Limiting Mechanisms
Adsorption kinetic investigations on this compound focus on the rate at which adsorbates are taken up by the resin over time. These studies help to understand the speed of the adsorption process and identify the rate-limiting steps, which can involve film diffusion, intraparticle diffusion, or surface reaction. Kinetic models are applied to experimental data to determine rate constants and gain insights into the adsorption mechanism.
Pseudo-First-Order Kinetic Model Analysis
The pseudo-first-order kinetic model is a common model used to describe the adsorption rate. It assumes that the rate of adsorption is proportional to the concentration of the adsorbate in the solution and the number of available adsorption sites on the adsorbent surface.
The pseudo-first-order kinetic model has been applied to analyze the adsorption kinetics of various substances on this compound. For the sorption of Gold(III) ions on impregnated this compound, the pseudo-first-order model was one of the theoretical kinetic models applied to analyze experimental results. fishersci.dk However, in this study, the pseudo-second-order model provided a much higher linear regression correlation coefficient (above 0.999) compared to the pseudo-first-order model, suggesting that the pseudo-second-order model was a better fit for describing the Au(III) sorption kinetics. fishersci.dk
In the kinetic studies of 2,4,6-trinitrophenol (TNP) adsorption by this compound, the pseudo-first-order model was applied to the kinetic experiments. wikipedia.orgciteab.com Similar to the Au(III) study, the pseudo-second-order model was found to fit this adsorption system better, with a higher R-squared value (0.987) compared to the pseudo-first-order model. wikipedia.orgciteab.com
The pseudo-first-order model was also used to analyze the kinetics of alizarin sorption onto this compound. charchem.org For the adsorption of anthocyanins from muscadine pomace extract on AMBERLITE XAD-16N, the adsorption mechanism was better explained by the pseudo-first-order kinetics for XAD-16N and another resin (FPX-66). fishersci.at This indicates that for anthocyanins, the pseudo-first-order model provided a suitable description of the adsorption rate on XAD-16N. fishersci.at
While the pseudo-first-order model is a valuable tool for kinetic analysis, studies on this compound often find that the pseudo-second-order model provides a better fit to the experimental data for various adsorbates, including methylene blue, palladium(II), and polyphenols. fishersci.sewikipedia.orgfishersci.comwikipedia.org This suggests that for these substances, the adsorption rate may be more dependent on the amount of adsorbate adsorbed on the surface and the amount remaining in the solution, and the rate-limiting step might involve chemical interactions or surface reactions rather than just diffusion. However, the application and evaluation of the pseudo-first-order model remain important for a complete kinetic analysis and comparison with other models.
Here is a table summarizing some findings related to the pseudo-first-order kinetic model for this compound:
| Adsorbate | Findings related to Pseudo-First-Order Model | Source |
| Au(III) | Applied, but pseudo-second-order model showed a much better fit (R² > 0.999). | fishersci.dk |
| 2,4,6-trinitrophenol | Applied, but pseudo-second-order model showed a better fit (R² = 0.987). | wikipedia.orgciteab.com |
| Alizarin | Applied. | charchem.org |
| Anthocyanins | Adsorption mechanism better explained by pseudo-first-order kinetics. | fishersci.at |
| Polyphenols | Not best-described by pseudo-first-order model; pseudo-second-order fit well. | wikipedia.org |
Pseudo-Second-Order Kinetic Model Analysis
Adsorption kinetics describes the rate at which adsorption occurs. The pseudo-second-order kinetic model is frequently used to analyze adsorption data on this compound. This model suggests that the rate-limiting step is a chemical adsorption process involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. Studies have shown that the adsorption kinetics of various compounds, including 2,4,6-trinitrophenol (TNP), polyphenols, and palladium ions, onto this compound or its modified forms, fit well with the pseudo-second-order kinetic model. science.govresearchgate.netnih.govacs.org
The linear form of the pseudo-second-order model is often expressed as:
(t / qt) = (1 / (k₂ * qₑ²)) + (1 / qₑ) * t
Where:
t is the contact time
qt is the amount of solute adsorbed at time t
qₑ is the amount of solute adsorbed at equilibrium
k₂ is the pseudo-second-order rate constant
A linear plot of (t / qt) versus t indicates the applicability of the model, and qₑ and k₂ can be determined from the slope and intercept, respectively. Studies have reported high regression coefficients (R²) for the pseudo-second-order model when applied to adsorption data on this compound, indicating a good fit. researchgate.netderpharmachemica.com
Intraparticle Diffusion Model and Mass Transfer Resistance Studies
The intraparticle diffusion model is used to assess if diffusion within the pores of the adsorbent is the rate-limiting step in the adsorption process. This model is based on the assumption that the rate of adsorption is controlled by the diffusion of the adsorbate within the pores of the adsorbent particles. semanticscholar.org
The intraparticle diffusion model is represented by the equation:
qt = kp * t⁰.⁵ + C
Where:
qt is the amount of solute adsorbed at time t
kp is the intraparticle diffusion rate constant
C is the intercept, related to the thickness of the boundary layer
For example, in the adsorption of ferulic acid on XAD-16, a mass transfer model considering both axial dispersion and intraparticle diffusion was developed, and the intraparticle diffusion coefficient was found to be 1.04 × 10⁻¹⁰ cm²/s, suggesting this resistance is a rate-limiting step. researchgate.netnih.gov
Crank Model for Adsorption Rate Description
The Crank model, derived from Fick's law of diffusion, is another model used to describe adsorption kinetics, particularly when intraparticle diffusion is a significant factor. sci-hub.sepsu.edu It provides a more rigorous approach to modeling diffusion-controlled adsorption processes within spherical particles.
The Crank model for adsorption into a sphere from a well-stirred solution of limited volume can be expressed in a more complex form involving a series expansion. However, for initial stages or specific conditions, simplified forms or numerical solutions are often used. Studies have applied the Crank model to describe adsorption rates on this compound, such as the adsorption of ferulic acid, where it showed good agreement with experimental data. researchgate.netsci-hub.se The model helps in determining the effective diffusion coefficient within the resin particles.
Elution and Desorption Mechanism Research
Elution is the process of recovering the adsorbed solute from the resin, and understanding the desorption mechanism is crucial for optimizing this step.
Solute-Solvent-Resin Interaction Dynamics During Desorption
Desorption from this compound involves overcoming the interactions between the adsorbed solute and the resin surface. These interactions are primarily hydrophobic and π-π interactions. The eluent, typically a solvent or a mixture of solvents, competes with the resin for the solute molecules. The effectiveness of the eluent depends on its ability to solvate the solute and weaken the solute-resin interactions.
The polarity of both the solute and the eluent plays a significant role. For hydrophobic solutes adsorbed on the non-polar this compound, less polar or moderately polar organic solvents or their mixtures with water are often effective eluents. The solvent molecules penetrate the resin pores, interact with the adsorbed solutes, and facilitate their release into the liquid phase.
Optimization of Eluent Composition and Concentration
Optimizing the eluent composition and concentration is critical for achieving high desorption efficiency and obtaining a concentrated eluate. Research on this compound has investigated various eluents for desorbing different compounds. Common eluents include ethanol, methanol (B129727), acetone, and their aqueous mixtures. nih.govmdpi.com
Studies have shown that the optimal eluent concentration is often a balance. For example, in the desorption of polyphenols from hazelnut skin extract using ethanol/water solutions, a 70% v/v ethanol solution showed the highest desorption ratio. nih.govmdpi.comresearchgate.net Pure ethanol might desorb impurities, while lower concentrations might not effectively release the target compounds. mdpi.com The flow rate of the eluent also impacts desorption efficiency and time. mdpi.comresearchgate.net
Examples of Eluent Optimization:
| Adsorbate | Optimal Eluent | Reference |
| Polyphenols | 70% v/v Ethanol/Water | nih.govmdpi.comresearchgate.net |
| Palladium (from functionalized XAD-16) | 0.5 M thiourea (B124793) in 0.1 M HCl | |
| Emodin (B1671224) | 80% ethanol | mdpi.com |
| Metal ions (from functionalized XAD-16) | 2 mol/L HCl | derpharmachemica.com |
| Gold(III) ions (from impregnated XAD-16) | 1 M HCl / 1 M Thiourea | mdpi.com |
The choice of eluent is highly dependent on the chemical nature of the adsorbed compound and any functionalization or impregnation of the this compound resin.
Theoretical Frameworks of Solute-Resin Interaction
The interaction between solutes and this compound is primarily governed by physical adsorption mechanisms. The styrene-divinylbenzene matrix of the resin is non-polar and hydrophobic. dupont.comdupont.com
Key theoretical frameworks explaining these interactions include:
Hydrophobic Interactions: Non-polar solutes in polar solvents (like water) tend to associate with the non-polar surface of the resin to minimize contact with the polar solvent. This is a major driving force for adsorption on XAD-16 from aqueous solutions. lut.fi
π-π Interactions: The aromatic rings in the styrene-divinylbenzene structure of XAD-16 can engage in π-π stacking interactions with aromatic or unsaturated systems in the solute molecules. This is particularly important for the adsorption of phenolic compounds and other aromatic substances.
Pore Filling: For solutes whose size is compatible with the pore size distribution of XAD-16, adsorption can occur throughout the pore volume, leading to high adsorption capacities. The macroporous structure with relatively large pores (150-200 Å) allows for the adsorption of small to medium molecular weight organic compounds. dupont.comsigmaaldrich.com
Adsorption isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium relationship between the concentration of the solute in the bulk phase and the amount adsorbed on the resin at a constant temperature. science.govresearchgate.netmdpi.com The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. Studies have shown that adsorption on XAD-16 can be well-described by both models depending on the specific solute and conditions. science.govresearchgate.netmdpi.com
Hydrophobic Interactions and Driving Forces
Hydrophobic interactions are a dominant mechanism for the adsorption of nonpolar organic molecules onto the surface of this compound . The resin's hydrophobic, aromatic polystyrene matrix provides a favorable environment for the partitioning of nonpolar compounds from polar solvents, such as water yizimg.com. This process is driven by the tendency of hydrophobic molecules to minimize their contact with the polar solvent, thus associating with the nonpolar surface of the resin.
Research has shown that this compound is effective in adsorbing hydrophobic molecules from aqueous solutions yizimg.comdupont.com. For instance, it is used for the adsorption of organic substances from aqueous systems and polar solvents sigmaaldrich.com. The macroporous structure and high surface area of the resin enhance this hydrophobic adsorption . The adsorption capacity of the resin for hydrophobic compounds can be influenced by factors such as the polarity of the solvent; for example, increasing the ethanol concentration in a solution can reduce the affinity of certain compounds like naringenin for the resin nih.gov.
π-π Stacking and Van der Waals Interactions
In addition to general hydrophobic interactions, π-π stacking plays a significant role in the adsorption of aromatic compounds onto this compound due to the presence of benzene (B151609) rings in its polystyrene-divinylbenzene structure researchgate.net. This interaction occurs between the π electrons of the aromatic rings in the resin matrix and the π electrons of aromatic rings in the adsorbate molecules researchgate.net. Large aromatic molecules with multiple rings tend to favor a parallel arrangement for enhanced π-π interactions researchgate.net.
The interplay of π-π stacking and Van der Waals forces, along with hydrophobic interactions, dictates the adsorption behavior of many organic molecules on this compound. For polyphenols, which contain both hydroxyl groups and benzene rings, interactions can involve π-π conjugation with the resin's benzene rings and potentially hydrogen bonds, although hydrogen bonding with the resin's backbone is less significant compared to resins with polar functional groups researchgate.netmdpi.comresearchgate.net.
Complexation and Ion Exchange Mechanisms
While this compound is primarily a nonionic adsorbent relying on physical interactions, its surface can be modified or impregnated with functional groups or chelating agents to introduce complexation and ion exchange capabilities science.govnih.govresearchgate.netderpharmachemica.com. This modification allows the resin to selectively adsorb metal ions and other charged species that would not be effectively adsorbed by the base resin alone science.govnih.gov.
Functionalized AMBERLITE XAD resins have been developed for the preconcentration and determination of trace metal ions derpharmachemica.com. For instance, this compound functionalized with p-aminobenzene sulfonic acid has been prepared as a chelating resin for the uptake of metal ions such as Cu(II), Ni(II), Zn(II), Co(II), Cr(III), Fe(III), and Pb(II) science.gov. The sorption data for these metal ions on the modified resin often follow models like the Langmuir isotherm and pseudo-second-order kinetics, characteristic of adsorption processes involving specific binding sites science.gov. The mechanism in such cases involves the formation of coordination complexes between the metal ions and the introduced chelating groups on the resin surface science.govnih.gov.
Ion exchange mechanisms typically involve the electrostatic interaction and exchange of ions between the solution and charged functional groups on the resin researchgate.netunibo.it. While the base this compound resin is nonionic, modifications can introduce anionic or cationic sites, enabling ion exchange unibo.it. For example, a strong ion exchange resin like Amberlite IRA958 Cl operates through this mechanism unibo.it. Although this compound itself does not possess inherent ion exchange capacity, its use as a support matrix for immobilized ligands or functional groups can facilitate adsorption mechanisms that include ion exchange, particularly for charged analytes like metal ions nih.govnih.gov. The efficiency of metal ion adsorption through complexation or ion exchange on modified XAD-16 can be strongly dependent on the pH of the solution, as pH affects the speciation of metal ions and the protonation state of the functional groups on the resin derpharmachemica.comnih.govnih.gov.
Table of Adsorption Mechanisms on this compound
| Mechanism | Nature of Interaction | Types of Adsorbates Typically Targeted | Notes |
| Hydrophobic Interactions | Physical | Nonpolar organic molecules | Driven by minimizing contact with polar solvents. |
| π-π Stacking | Physical | Aromatic compounds | Interaction with the styrene-divinylbenzene matrix. |
| Van der Waals Interactions | Physical | Various organic compounds | Weak, cumulative forces contributing to physisorption. |
| Complexation (Modified Resin) | Chemical | Metal ions, specific organic ligands | Requires functionalization with chelating agents. |
| Ion Exchange (Modified Resin) | Chemical | Charged species (cations/anions) | Requires introduction of ionic functional groups. |
Research Findings Examples:
Adsorption of polyphenols from roasted hazelnut skin extract showed this compound had the highest adsorption capacity (40.06 ± 0.55 mg GAE/g) among tested resins, with adsorption kinetics fitting a pseudo-second-order model. mdpi.com
Functionalized this compound impregnated with TBP showed high efficiency (over 97%) for the sorption of Au(III) ions from solution, with maximum sorption capacities around 145-147 mg/g. mdpi.com
Studies on the adsorption of chlorogenic acid on XAD-16 hypothesized non-covalent π-π stacking interactions between the compound's benzene rings and the styrene-divinylbenzene adsorbent. researchgate.net
AMBERLITE XAD-16N demonstrated high efficiency (89.84% lignin (B12514952) removal) in removing lignin from alkali black liquor at an optimal dosage of 5 g/20 mL. semanticscholar.org
This compound is a macroporous, non-ionic polymeric adsorbent widely utilized in academic research for various separation and purification applications. cymitquimica.comdupont.com Composed of a cross-linked polystyrene-divinylbenzene matrix, it possesses a high surface area and controlled pore size distribution, making it effective for adsorbing a broad range of organic compounds from aqueous systems. cymitquimica.comdupont.comontosight.ai Its hydrophobic nature facilitates the adsorption of non-polar and moderately polar substances through hydrophobic interactions and π-π interactions. cymitquimica.com The resin exhibits good thermal stability and chemical resistance, allowing for its use in diverse environments and enabling regeneration with suitable solvents like methanol, acetone, or isopropanol (B130326) for repeated use. cymitquimica.comdupont.comontosight.ai
Advanced Separation and Purification Applications of Amberlite Xad 16 in Academic Research
Analytical Chemistry and Trace Analyte Preconcentration Research
AMBERLITE XAD-16 plays a significant role in analytical chemistry, particularly in sample preparation techniques aimed at isolating and concentrating analytes from complex matrices before instrumental analysis.
Development of Solid Phase Extraction (SPE) Methodologies
This compound is frequently employed as a stationary phase in the development of Solid Phase Extraction (SPE) methodologies. This technique is crucial for the preconcentration and cleanup of samples, enhancing the sensitivity and accuracy of subsequent analytical measurements. Researchers have synthesized modified forms of this compound by functionalizing the resin with various chelating agents to improve its selectivity towards specific analytes, particularly metal ions science.govaip.orgrjpbcs.comresearchgate.net. For instance, this compound functionalized with 3-((E)-(2-amino phenyl imino) methyl) phenol (B47542) has been synthesized and investigated for the sorption of Fe(II), Cu(II), Mn(II), and Zn(II) ions from natural water samples rjpbcs.com. Another study involved functionalizing this compound with 1,5-diphenyl carbazide (DPC) to create a chelating resin for the SPE of Cu(II) and Pb(II) ions from river water aip.org. The development of these functionalized resins demonstrates the adaptability of the this compound matrix for tailored SPE applications. The non-ionic nature and good physical properties of this compound, such as porosity and high surface area, make it a suitable base for these modifications and for adsorbing large amounts of uncharged compounds rjpbcs.comresearchgate.net.
Preconcentration of Trace Elements and Organic Compounds for Instrumental Analysis
The preconcentration of trace elements and organic compounds is a critical step before analysis by sensitive instrumental techniques like Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). This compound and its modified versions have been extensively used for this purpose.
Studies have demonstrated the effectiveness of this compound for preconcentrating trace heavy metal ions from various water samples, including natural waters, and even biological fluids like urine science.govrjpbcs.comresearchgate.netusm.myscialert.netjchemrev.comijnnonline.net. For example, a column packed with this compound resin was used for the preconcentration and determination of chemical forms of heavy metals such as Cr, Ni, Cu, Cd, and Pb in lake water samples prior to Flame Atomic Absorption Spectrometry (FAAS) analysis usm.my. Functionalized this compound resins have shown high recovery percentages for metal ions like Cu(II) and Pb(II) (around 96% and 101.20%, respectively) aip.org. High preconcentration factors (60-100) and low preconcentration limits (4.0-6.6 µg/L) have been achieved for metal ions using functionalized AMBERLITE XAD resins science.gov.
Beyond metal ions, this compound is effective for concentrating organic compounds. It is used to absorb hydrophobic molecules from polar solvents and volatile organic compounds from vapor streams usm.my. The resin's pore size distribution makes it suitable for adsorbing organic substances of relatively low to medium molecular weight usm.my. Research has also explored its use in extracting and preconcentrating polyphenolic compounds and norisoprenoids from complex matrices like plant extracts and honey arpgweb.comcsic.esresearchgate.net.
Application in Chromatography for Volatile Organic Compounds
This compound has found application in chromatographic methods, particularly in the context of analyzing volatile organic compounds (VOCs). It has been evaluated as a filling material for passive samplers used for VOC determination nih.gov. Direct analysis of membranes filled with this compound by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) allows for a solvent-free method, avoiding additional sample treatment steps nih.gov. The analytical response of most compounds desorbed from AMBERLITE XAD resins has been found to be similar to that obtained from classical samplers, suggesting their comparable behavior under chromatography conditions nih.gov. This compound's ability to absorb VOCs from vapor streams is a key characteristic enabling this application usm.my.
Recovery of Valuable Substances and Resource Recycling
The ability of this compound to adsorb various substances makes it valuable in research focused on the recovery of valuable materials and resource recycling from waste streams and industrial processes.
Precious Metal Recovery Studies (e.g., Gold, Palladium, Platinum, Rhodium)
This compound has been investigated as a support material for the recovery of precious metals, particularly gold and palladium, from secondary sources such as electronic waste and high-level liquid waste mdpi.comacs.orgacs.orgresearchgate.netrsc.orgacs.orgdntb.gov.ua. Due to the scarce supply of precious metals, recovering them from secondary sources is increasingly important mdpi.comresearchgate.net. Impregnated resins, where this compound is functionalized with extractants, are a promising approach mdpi.comresearchgate.net.
Research has shown that this compound impregnated with Tributyl Phosphate (B84403) (TBP) is effective for the recovery of Au(III) ions from chloride solutions, including those obtained from leaching smart card chips mdpi.comresearchgate.net. High recovery efficiencies, exceeding 97%, were achieved with impregnated this compound mdpi.comresearchgate.net. The maximum sorption capacities for Au(III) on this compound-TBP were found to be around 147-149 mg/g mdpi.comresearchgate.net.
Functionalized this compound resins have also been developed for the Solid Phase Extraction and recovery of palladium from high-level waste acs.orgacs.orgrsc.org. For example, this compound functionalized with a 2-acetyl amide group (ACAM-XAD16) demonstrated fast sorption kinetics for Pd(II), with equilibrium attained within 45-60 minutes acs.orgacs.org. This functionalized resin showed high uptake of palladium from simulated high-level waste solutions acs.org. The maximum sorption capacity for Pd(II) on ACAM-XAD16 was reported to be around 9 mg/g acs.org. Another functionalization approach using 2-acetyl pyridine (B92270) was also explored for palladium recovery from high-level liquid waste rsc.org. These studies highlight the potential of modifying this compound for selective precious metal recovery.
Here is a summary of some precious metal recovery findings:
| Precious Metal | This compound Modification/Impregnant | Source Matrix | Key Finding | Sorption Capacity (mg/g) | Recovery (%) | Reference |
| Au(III) | Impregnated with TBP | Chloride solutions, Leaching smart card chips | Efficient sorption at 6 M HCl | ~147-149 | >97 | mdpi.comresearchgate.net |
| Pd(II) | Functionalized with 2-acetyl amide group | High-level liquid waste | Fast kinetics, high uptake from simulated waste | ~9 | Effective elution possible | acs.orgacs.org |
Recovery of Organic Compounds from Industrial Processes
This compound is also applied in research related to the recovery and purification of organic compounds, which can be relevant to industrial processes and the valorization of waste or by-product streams. Its ability to adsorb organic substances from aqueous solutions makes it suitable for treating industrial wastewater or recovering valuable organic products.
Research has demonstrated the use of this compound for the purification of polyphenolic compounds from plant extracts, a process that can be scaled for industrial applications in the food, cosmetic, or pharmaceutical industries arpgweb.comcsic.es. In such applications, this compound is used as a stationary phase, with different solvents employed as mobile phases to selectively elute target compounds arpgweb.com. For example, ethanol (B145695) has been used as an eluent to obtain purified polyphenolic compounds adsorbed onto this compound arpgweb.com.
Furthermore, functionalized this compound has been used for the preconcentration of metal ions present in industrial area aqueous samples, indicating its potential in treating industrial effluents to recover valuable metals or remove toxic ones researchgate.net. The resin's capacity to adsorb organic solutes from water is a general characteristic that supports its use in various industrial separation and purification scenarios science.govusm.my.
Operational Parameters and Process Optimization in Amberlite Xad 16 Systems
Influence of Solution Chemistry on Adsorption Efficiency (e.g., pH, Ionic Strength)
Solution chemistry, particularly pH and ionic strength, significantly impacts the adsorption efficiency of AMBERLITE XAD-16. The effect of pH on adsorption is dependent on the nature of the adsorbate. For instance, the adsorption capacity of this compound for emodin (B1671224), a phenolic acid compound, is highest at pH 3.0 and generally higher under acidic conditions compared to alkaline conditions. mdpi.com This is because, in alkaline solutions, the phenolic hydroxyl group of emodin dissociates into an anionic form, weakening the hydrophobic interaction with the resin. mdpi.com Conversely, for the adsorption of various metal ions, the optimal pH range has been reported to be between 4.0 and 6.0. science.gov For the adsorption of 2,4,6-trinitrophenol (TNP), the effect of initial acid concentration on adsorption has been investigated. researchgate.net Studies on the adsorption of amino acids like glycine, lysine, and tryptophan showed that a decrease in pH down to 2 favored their adsorption. acs.org
Ionic strength also plays a role in the adsorption process. Elevated concentrations of ions, such as fluoride (B91410) and chloride, have been shown to decrease the adsorption capacity of this compound for methylene (B1212753) blue. tandfonline.comtandfonline.com Conversely, the addition of sodium chloride up to 1.5 M showed a positive effect on the adsorption of certain amino acids. acs.org This suggests that the influence of ionic strength is also dependent on the specific adsorbate and the nature of the ions present.
Impact of Temperature on Adsorption Thermodynamics
Temperature influences the thermodynamics of adsorption on this compound. Studies on the adsorption of gold(III) ions impregnated with TBP on this compound were carried out at different temperatures (298, 303, and 313 K) to determine thermodynamic parameters such as Gibbs energy change (ΔG°), entropy change (ΔS°), and enthalpy change (ΔH°). mdpi.com These studies proved that the sorption process for Au(III) ions was spontaneous and exothermic. mdpi.com For the adsorption of emodin, the adsorption capacity at 298 K was higher than at 303 K and 308 K, indicating an exothermic adsorption process. mdpi.com In contrast, the adsorption of some organic compounds has been found to be endothermic, with ΔH values ranging from 28–45 kJ/mol. Adsorption of amino acids was favored at lower temperatures, such as 10 °C. acs.org The resin itself is stable up to 150°C, but adsorption capacity may decrease above 60°C due to potential pore distortion.
Thermodynamic parameters provide insights into the nature of the adsorption process. A negative ΔG° indicates a spontaneous process, while the sign of ΔH° reveals whether the adsorption is exothermic (releases heat) or endothermic (requires heat). Positive ΔS° values can indicate increased randomness at the resin-solution interface.
Optimization of Resin Dosage and Contact Time
Optimizing resin dosage and contact time is essential for achieving maximum adsorption efficiency and optimizing resource utilization. The amount of resin directly affects the number of available adsorption sites. Studies on polyphenol recovery from hazelnut skin extract showed that the adsorption ratio increased with increasing amounts of resin, with a maximum value obtained using 5 g of this compound. mdpi.com This dosage (5 g) also showed the highest adsorption capacity (40.05 ± 0.55 mg GAE/g dry resin). mdpi.com For the adsorption of 2,4,6-trinitrophenol (TNP), 1.5 g of this compound was determined as the optimal amount in equilibrium studies. researchgate.nettandfonline.com For amino acid adsorption, a dose of 10 g of this compound for 100 mL of solution was found to be most adequate for the tested concentrations. acs.org
Contact time influences the equilibrium of the adsorption process. Adsorption quantity typically increases over time and is faster in the initial stages as more binding sites are available. mdpi.com For polyphenol adsorption, the TPC value decreased by approximately 50% during the first 30 minutes, and the system reached equilibrium after 120 minutes. mdpi.com Kinetic studies often employ models like pseudo-first order and pseudo-second order to describe the adsorption rate. researchgate.nettandfonline.com For TNP adsorption, the pseudo-second order model provided a good fit to the experimental data. researchgate.nettandfonline.com
Regeneration and Reusability Studies of this compound Adsorbents
The regeneration and reusability of this compound are critical for its economic feasibility and sustainability in industrial applications. Regeneration involves eluting the adsorbed substances from the resin, restoring its adsorption capacity for subsequent cycles. Common regenerating and eluting agents include water-miscible organic solvents such as methanol (B129727), ethanol (B145695), isopropanol (B130326), and acetone. sigmaaldrich.comdupont.com For organic foulants, methanol at 2 BV/h can remove over 90% of adsorbed species. Dilute bases (0.1-0.5% NaOH) are effective for eluting weakly acidic compounds, while dilute acids (0.1-0.5% HCl) are suggested for weakly basic compounds. sigmaaldrich.comdupont.com Hot water or steam can also be helpful for volatile materials. sigmaaldrich.comdupont.com
The efficiency of regeneration depends on the nature of the adsorbate and the eluent used. For polyphenols adsorbed on this compound, a 70% v/v ethanol solution showed the highest desorption ratio (81.17 ± 1.19%) in static tests. mdpi.com In dynamic desorption, a higher flow rate of solvent shortened the desorption time, but the highest polyphenol recovery (87.7%) was observed at a lower flow rate (1.5 BV/h). mdpi.com For palladium-loaded functionalized this compound, elution with 0.5 M thiourea (B124793) in 0.1 M HCl achieved over 98% recovery.
Reusability studies assess the performance of the resin over multiple adsorption-desorption cycles. Ideally, the resin should maintain a high percentage of its initial adsorption capacity after numerous cycles. Studies have shown that this compound functionalized with certain groups can retain a significant portion of its capacity after multiple uses. For example, after 10 adsorption-desorption cycles, XAD-16-PAN retained 92% of its initial capacity for Cu(II). For a chelating resin based on this compound, the sorption capacity varied by less than 2% after 30 cycles, suggesting its feasibility for repeated use in removing metal ions like Cu(II) and Pb(II). derpharmachemica.com Another study on the removal of Cd(II) and Pb(II) ions with an this compound-based chelating resin showed no significant differences in maximum adsorption capacity over five cycles of desorption and regeneration. researchgate.net
Dynamic Adsorption Column Studies
Dynamic adsorption column studies provide valuable information for scaling up adsorption processes from laboratory to industrial scale. These studies typically involve passing a solution containing the adsorbate through a packed bed of this compound resin and monitoring the effluent concentration over time.
Breakthrough Curve Analysis and Bed Utilization Efficiency
Breakthrough curve analysis is a fundamental aspect of dynamic column studies. A breakthrough curve plots the ratio of the effluent concentration (C₀) to the inlet concentration (Cᵢ) against time or the volume of solution passed through the column. The breakthrough point (BP) is typically defined as the point where the effluent concentration reaches a certain percentage (e.g., 5%) of the inlet concentration, indicating that the resin bed is becoming saturated and the adsorbate is beginning to leak through. mdpi.com The shape of the breakthrough curve provides information about the adsorption kinetics, mass transfer, and the capacity of the bed.
Bed utilization efficiency refers to the extent to which the adsorbent bed is utilized before the breakthrough point is reached. A higher bed utilization efficiency indicates that a larger portion of the resin's capacity is being used effectively. In a study on the removal of ferulic acid using an this compound packed bed column, the bed utilization efficiency ranged from 64.64% to 72.21% at different flow rates. researchgate.netnih.govtandfonline.com
Mathematical models, such as the Bohart-Adams model and the Thomas model, are often used to analyze breakthrough curves and predict the performance of fixed-bed columns. researchgate.nettandfonline.com A mass transfer model considering both axial dispersion and intraparticle diffusion has been developed to predict breakthrough curves for ferulic acid adsorption on this compound, showing good agreement with experimental data. researchgate.netnih.govtandfonline.com Intraparticle diffusion was identified as the rate-limiting step in this case. researchgate.netnih.govtandfonline.com
Optimization of Flow Rates and Bed Volumes
Optimizing flow rates and bed volumes is crucial for efficient column operation. Flow rate affects the contact time between the adsorbate and the resin, influencing the rate of adsorption and the shape of the breakthrough curve. In dynamic adsorption of polyphenols by this compound, the breakthrough point increased with decreasing adsorption flow rates. mdpi.com This is because a lower flow rate allows for a longer contact time, facilitating better adsorption before saturation. Studies on ferulic acid removal showed that the axial dispersion coefficient varied with flow rate. researchgate.netnih.govtandfonline.com
Comparative Research and Future Directions for Amberlite Xad 16 in Academic Research
Comparative Performance Analysis with Other Polymeric Adsorbents (e.g., XAD-2, XAD-4, XAD-7, HP-20, FPX-66)
The efficacy of AMBERLITE XAD-16 is best understood through comparative analysis with other polymeric adsorbents. Its performance in terms of adsorption capacity and selectivity varies depending on the target molecule and the process conditions.
Research has shown that for the recovery of polyphenols from roasted hazelnut skin extract, XAD-16 exhibited a higher adsorption capacity (40.05 mg GAE/g dry resin) compared to XAD-4 and XAD-7. mdpi.com In another study focusing on specific polyphenols, XAD-16 demonstrated a better adsorption performance for naringenin (B18129) than XAD-7HP. nih.gov However, when compared with functionalized resins for the adsorption of compounds like p-coumaric acid and trans-resveratrol, standard nonfunctionalized resins like XAD-16 show lower capacity and selectivity. nih.gov For instance, functionalized resins provided a capacity of 80 mg/g for trans-resveratrol, significantly higher than the 11.3 mg/g observed with the standard resins. nih.gov
In the context of environmental remediation, a comparative study on the adsorption of phenol (B47542) and salicylic (B10762653) acid from aqueous solutions revealed that this compound has a high adsorptive capacity for salicylic acid (85.06 mg/g), nearly double that of Duolite S861 (43.01 mg/g). researchgate.netsci-hub.se Conversely, its capacity for phenol (81.68 mg/g) was slightly lower than that of Duolite S861 (96.13 mg/g). researchgate.netsci-hub.se When compared with other XAD resins for the adsorption of volatile organic compounds (VOCs), the performance of XAD-16 was found to be similar to that of XAD-2 and XAD-4. nih.gov
In bioprocessing applications, such as the separation of 1,3-propanediol, XAD-7 resin showed a higher affinity, but in a tertiary component system, XAD-16 demonstrated a higher adsorption capacity. hep.com.cn For purifying umami peptides from soy sauce, XAD-16 was identified as the most effective among several resins due to its high adsorption and desorption capacities. science.govscience.gov When assessing the impact on fungal metabolite production, the addition of Diaion® HP-20 resin to the fermentation medium led to a decrease in active hit-rates, while XAD-16 and XAD-7 showed intermediate activity hit-rates. nih.gov
The selection of an appropriate resin is dictated by the specific application, influenced by factors such as the polarity, molecular weight, and structure of the target compound, as well as the physical properties of the resin like surface area and pore size. mdpi.comsigmaaldrich.com
Table 1: Comparative Adsorption Capacities of this compound and Other Resins
| Target Compound | This compound | Other Resins | Adsorption Capacity (mg/g) | Source(s) |
| Phenol | 81.68 | Duolite S861 | 96.13 | researchgate.netsci-hub.se |
| Salicylic Acid | 85.06 | Duolite S861 | 43.01 | researchgate.netsci-hub.se |
| Naringenin | ~19 (aqueous) | XAD-7HP | ~11 (aqueous) | nih.gov |
| Trans-resveratrol | 11.3 (as standard resin) | Functionalized RENSA PX | 80 | nih.gov |
| Polyphenols (Hazelnut Skin) | 40.05 (mg GAE/g) | XAD-4 | Lower than XAD-16 | mdpi.com |
| XAD-7 | Lower than XAD-16 | mdpi.com | ||
| Palladium (Pd) | 9 | - | - | acs.orgacs.org |
| 2,4,6-Trinitrophenol (TNP) | - | - | Langmuir capacity (q_m) varies with temp. | researchgate.net |
| Gold (Au(III)) | 147.64 (impregnated) | - | - | mdpi.com |
| Vancomycin (B549263) | 53.76 ( kg/m ³) | - | - | fkit.hr |
Integration of this compound with Emerging Separation Technologies
This compound is increasingly being integrated with advanced and emerging technologies to create hybrid separation systems with enhanced efficiency and selectivity.
Functionalized and Chelating Resins: A significant area of research involves the functionalization of the XAD-16 backbone to create specialized, selective adsorbents. derpharmachemica.com By grafting specific chelating agents or functional groups onto the polymer matrix, its affinity for target molecules, particularly metal ions, can be dramatically increased. For example, XAD-16 has been functionalized with p-aminobenzene sulfonic acid, amide groups (ADHA and ACAM), and glyoxal-bis(2-hydroxyanil) to create resins for the selective solid-phase extraction (SPE) of uranium, thorium, palladium, and aluminum from complex matrices like industrial and nuclear waste. science.govacs.orgresearchgate.netresearchgate.net Similarly, impregnating the resin with extractants like tributyl phosphate (B84403) (TBP) has proven effective for the selective recovery of gold from electronic waste leachates. mdpi.com
Advanced Chromatographic Techniques: this compound is used as a stationary phase in sophisticated chromatographic methods. It has been employed as a preliminary adsorption step before more advanced separation techniques like countercurrent chromatography (CCC), as demonstrated in the separation of puwainaphycin variants from a cyanobacterium extract. science.govscience.gov This multi-step approach allows for the concentration of target compounds from a crude extract, facilitating more efficient downstream purification. researchgate.net
Advanced Modeling and Simulation for Predictive Performance of this compound Systems
Mathematical modeling and simulation are crucial for understanding, optimizing, and scaling up adsorption processes involving this compound. Researchers utilize various models to describe the equilibrium and kinetic behaviors of the adsorption system.
Equilibrium Isotherm Models: The Langmuir and Freundlich isotherm models are widely applied to describe the equilibrium characteristics of adsorption on XAD-16. researchgate.net The Langmuir model, which assumes monolayer adsorption on a homogeneous surface, has been shown to fit experimental data well for the adsorption of palladium, gold ions, and 2,4,6-trinitrophenol (TNP). acs.orgresearchgate.netmdpi.com The Freundlich model, which describes adsorption on heterogeneous surfaces, has been successfully applied to the adsorption of peptides. science.govscience.gov
Kinetic Models: The pseudo-second-order kinetic model is frequently used to describe the rate of adsorption on XAD-16. mdpi.com This model has been found to accurately represent the adsorption kinetics of polyphenols, metal ions, and palladium, suggesting that the rate-limiting step may be chemisorption involving valence forces. nih.govacs.orgnih.gov For column operations, dynamic models like the Thomas model are employed to predict the breakthrough curve and evaluate the column's adsorption capacity for solutes like phenolic compounds. mdpi.com In other cases, a linear driving force (LDF) model has been used to describe the kinetics of phenol and salicylic acid adsorption. researchgate.netsci-hub.se
Packed Bed Column Dynamics: For process scale-up, understanding the behavior of XAD-16 in a packed bed column is essential. Advanced models that account for factors like axial dispersion are used to simulate the dynamic behavior of the column. fkit.hr Such simulations, as seen in the study of vancomycin adsorption, are vital for predicting performance, conducting sensitivity analyses, and optimizing parameters for industrial-scale operations. fkit.hrresearchgate.net
Table 2: Application of Adsorption Models for this compound
| Adsorbate(s) | Isotherm Model(s) | Kinetic Model(s) | Source(s) |
| Phenolic Compounds | - | Pseudo-second order, Thomas model | mdpi.com |
| Phenol, Salicylic Acid | Langmuir | Linear Driving Force (LDF) | researchgate.netsci-hub.se |
| Polyphenols (Hazelnut) | - | Pseudo-second order | nih.gov |
| Palladium (Pd) | Langmuir, Freundlich | Pseudo-second order | acs.orgacs.org |
| Gold (Au(III)) | Langmuir | Pseudo-second order | mdpi.com |
| 2,4,6-Trinitrophenol (TNP) | Langmuir, Freundlich | Pseudo-second order | researchgate.net |
| Umami Peptides | Freundlich | Pseudo-second order | science.govscience.gov |
| Vancomycin | Langmuir | Axial Dispersion Model | fkit.hr |
Interdisciplinary Research Avenues and Potential Novel Applications of this compound
The unique properties of this compound have led to its application in a wide array of interdisciplinary research fields, moving beyond traditional chemical separation.
Biotechnology and Pharmaceutical Processing: XAD-16 is extensively used for the purification and recovery of high-value biomolecules. Applications include the isolation of antibiotics like vancomycin and cephalosporin (B10832234) C, vitamins, steroids, amino acids, and enzymes from complex fermentation broths. yizimg.comfkit.hrdupont.com It is also effective in removing detergents from protein solutions during purification processes. sigmaaldrich.comthermofisher.com
Environmental Remediation and Monitoring: The resin serves as a robust adsorbent for removing toxic organic pollutants from industrial wastewater, such as phenols and their derivatives. researchgate.netsci-hub.seresearchgate.net It is also utilized in environmental monitoring for the solid-phase extraction of organic pollutants from water and soil samples, allowing for their pre-concentration before analysis. smolecule.com
Nuclear and Materials Science: A major emerging application is in the selective recovery of precious and heavy metals. Functionalized XAD-16 resins are being developed for the targeted extraction of elements like gold from electronic waste, and uranium and thorium from nuclear waste streams, which has significant environmental and economic implications. acs.orgmdpi.comresearchgate.net
Food Science and Technology: In the food industry, XAD-16 is applied for the debittering of fruit juices by removing bitter phenolic compounds. yizimg.commdpi.com It is also used to isolate and analyze specific components from food products, such as flavoring agents and pigments, and to recover valuable bioactive compounds like polyphenols from food processing by-products. nih.govsmolecule.com
Drug Delivery and Biocatalysis: Novel research is exploring the use of XAD-16 as a carrier matrix for the controlled release of drugs. smolecule.com Furthermore, its high surface area and stable structure make it an excellent support for the immobilization of enzymes, enabling their reuse in biocatalytic reactions and improving process stability and economics. smolecule.com
Addressing Scalability and Economic Viability in Research Translation
Translating laboratory-scale research using this compound to industrial applications requires careful consideration of scalability and economic feasibility. Several factors contribute to its viability in large-scale processes.
Regeneration and Reusability: A key economic advantage of XAD-16 is its ability to be regenerated and reused for multiple cycles with minimal loss of performance. cymitquimica.com Studies have demonstrated that the resin can be effectively desorbed using solvents like ethanol (B145695) or dilute acids and bases, and subsequently reused. hep.com.cnsigmaaldrich.com Research on cadmium removal showed consistent performance over five cycles of desorption and regeneration. dntb.gov.ua This reusability significantly reduces operational costs and waste generation, making it a cost-effective option for industrial applications. cymitquimica.com
Scalability of Packed Bed Columns: The successful scale-up of adsorption processes from the lab bench to an industrial column is a critical engineering challenge. yizimg.com Research efforts are focused on developing robust mathematical models that can accurately predict the performance of large-scale columns based on data from laboratory experiments. fkit.hr The reliable performance of DuPont's fine mesh products in large-scale processes highlights the inherent scalability of this type of resin. dupont.com
Economic Drivers: The economic viability of using XAD-16 is often driven by the value of the product being recovered or the cost of not treating a waste stream. The recovery of high-value products such as pharmaceuticals, bioactive compounds, or precious metals from waste provides a strong economic incentive for its use. mdpi.comresearchgate.net For example, the implementation of scalable methods involving XAD-16 for producing bioactive ingredients from plant waste is seen as a viable path to industrial production. researchgate.net Furthermore, its role in meeting stringent environmental regulations for wastewater discharge adds to its economic importance.
Q & A
Q. What structural and physicochemical properties of Amberlite XAD-16 make it suitable for adsorbing bioactive compounds?
this compound is a polystyrene-divinylbenzene copolymer with a macroreticular structure, offering a high surface area (800 m²/g) and large pore size (200 Å). These properties enable efficient adsorption of hydrophobic compounds via π-π interactions and hydrophobic bonding. Its chemical stability allows for regeneration with solvents like methanol, making it ideal for repeated use in solid-phase extraction (SPE) .
Q. How does this compound compare to other XAD resins (e.g., XAD-4, XAD-7) in adsorption efficiency for polar vs. non-polar compounds?
XAD-16 and XAD-4 share a polystyrene backbone, favoring non-polar interactions, while XAD-7 (polyacrylic) contains oxygen atoms for hydrogen bonding with polar compounds. For flavonoids, XAD-7 outperforms XAD-16 in polar interactions, but XAD-16’s larger pore size enhances adsorption of bulky molecules like anthocyanins .
Q. What are the standard protocols for using this compound in metabolite extraction from bacterial cultures?
A validated method involves adding 1.25 g of XAD-16 to 250 mL of bacterial culture (e.g., Bacillus spp.), incubating for 7 days at 29°C with shaking. The resin is then washed with methanol until colorless, filtered, and dried to yield crude extracts. This protocol maximizes retention of antibiotic metabolites compared to solvent extraction .
Q. Why is this compound preferred over solvent extraction for isolating antimicrobial compounds?
XAD-16 minimizes solvent use and avoids compound degradation during evaporation. In studies with Bacillus amyloliquefaciens, XAD-16 extracts showed broader-spectrum antibacterial activity (e.g., against S. aureus and V. cholerae) than ethyl acetate extracts, likely due to better retention of heat-sensitive metabolites .
Advanced Research Questions
Q. How can researchers optimize this compound-based SPE for selective recovery of metal ions in complex matrices like wine?
Preconcentration of Fe³⁺, Cu²⁺, and Mn²⁺ from wine requires pH adjustment (e.g., pH 2.88–5.00) to stabilize metal-tannin complexes. Competitive adsorption studies show XAD-16 retains 9–35% of these ions, but pairing with chelating agents (e.g., α-benzoin oxime) or hybrid resins (e.g., Polyclean X-HLB) improves selectivity .
Q. What experimental factors contribute to data discrepancies in XAD-16 adsorption studies (e.g., conflicting retention rates for metal ions)?
Discrepancies arise from matrix effects (e.g., organic acids in wine), pH-dependent ligand interactions, and resin pretreatment. For instance, XAD-16’s retention of Cu²⁺ drops from 35% to <10% in highly acidic conditions (pH < 3), highlighting the need for rigorous pH control .
Q. How can this compound be chemically modified to enhance its selectivity for rare earth element (REE) separation?
Impregnating XAD-16 with extractants like INET-3 (a phosphinic acid) creates a chelating resin. This modification increases selectivity for heavy REEs (e.g., Lu³⁺) in chloride media, achieving separation factors >3.0 for adjacent REE pairs. Dynamic column studies are recommended to validate scalability .
Q. What methodologies validate the decontamination efficiency of XAD-16 for ethidium bromide (EtBr) in lab waste?
For EtBr solutions (<0.1 mg/mL), dilute the sample and stir with XAD-16 resin (3 g/100 mL) for 20 hours. Post-filtration, mutagenicity tests confirm decontamination. This method reduces EtBr to undetectable levels, compliant with biosafety protocols .
Methodological Considerations
Q. How should researchers address interference from XAD-16 in spectrophotometric or chromatographic analyses?
Pre-elution with methanol or acetone removes residual monomers or impurities. For anthocyanin studies, compare XAD-16 with C18-OPN resin to assess co-elution of non-target phytochemicals. Validate purity via HPLC-MS .
Q. What statistical approaches are recommended for analyzing adsorption isotherm data with XAD-16?
Fit data to Langmuir (monolayer adsorption) or Freundlich (heterogeneous surface) models. For metal ions, use atomic absorption spectroscopy (AAS) with standard addition to correct for matrix effects. Report uncertainties from triplicate trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
